Athamantin
Overview
Description
Athamantin is a molecule that contains a total of 61 atoms. There are 30 Hydrogen atoms, 24 Carbon atoms, and 7 Oxygen atoms. The chemical formula of Athamantin can therefore be written as: C24H30O7 .
Synthesis Analysis
The synthesis of coumarins, a class of substances to which Athamantin belongs, mainly occurs in fruits while other plant parts like roots, leaves, and stems have varying levels . Due to low production in plants, the upscaling and industrial scale production, commercialization, and industry demand of coumarins have faced hurdles .Molecular Structure Analysis
The molecular formula of Athamantin is C24H30O7. Its exact mass is 430.20 and its molecular weight is 430.500 . The elemental analysis shows that it contains Carbon (66.96%), Hydrogen (7.02%), and Oxygen (26.01%) .Scientific Research Applications
Phylogeographical Studies
Athamantin has been the subject of phylogeographical research. A study by Huck et al. (2009) focused on the genetic population structure of Meum athamanticum Jacq., a herbaceous plant, to explore hypotheses regarding its distribution and survival during glacial periods (Huck, Büdel, Kadereit, & Printzen, 2009).
Bioassay Development
Athamantin has been used in developing bioassays. Ojala et al. (1999) designed a screening test for phototoxicity using Artemia salina (brine shrimp) and investigated the phototoxic potential of athamantin, among other compounds (Ojala, Vuorela, Kiviranta, Vuorela, & Hiltunen, 1999).
Ethnobotanical Applications
In ethnobotanical research, athamantin has been studied for its traditional medicinal uses. Namsa et al. (2009) conducted an ethnobotanical study that included traditional anti-inflammatory plants, which could potentially involve compounds like athamantin (Namsa, Tag, Mandal, Kalita, & Das, 2009).
properties
IUPAC Name |
[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLBOWKEQXYXSD-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172320 | |
Record name | Athamantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Athamantin | |
CAS RN |
1892-56-4 | |
Record name | (8S,9R)-8,9-Dihydro-8-[1-methyl-1-(3-methyl-1-oxobutoxy)ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-yl 3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Athamantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Athamantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATHAMANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N64VN7M7WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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